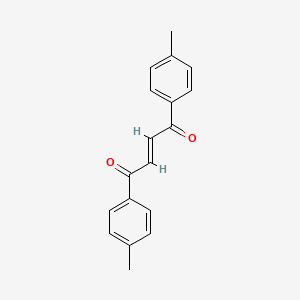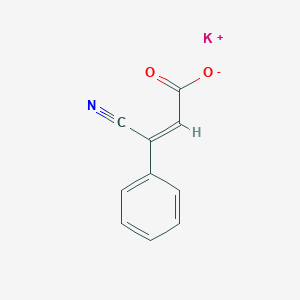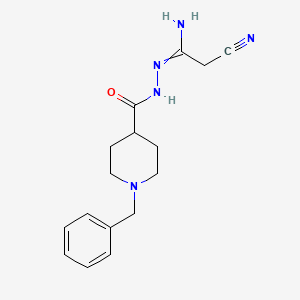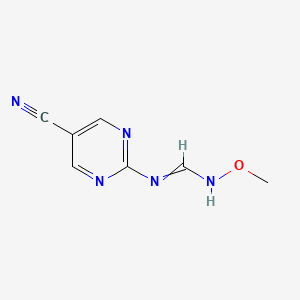![molecular formula C14H15NO3 B7787673 2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7787673.png)
2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. These reactions may include steps such as alkylation, acylation, or other functional group transformations. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large-scale reactors and advanced process control systems. The industrial production methods focus on optimizing the efficiency and cost-effectiveness of the synthesis process while ensuring the quality and consistency of the final product. This may involve continuous flow processes, automated monitoring, and quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that retain the core structure of this compound.
科学研究应用
2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis and chemical research.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and signaling pathways. The exact mechanism of action depends on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione include other chemical entities with related structures and properties. These compounds may share similar functional groups or core structures, making them comparable in terms of reactivity and applications.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique features make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-11-5-2-4-10(8-11)15-9-12-13(16)6-3-7-14(12)17/h2,4-5,8-9,15H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQCVEPCWBINER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C2C(=O)CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC=C2C(=O)CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
formate)](/img/structure/B7787603.png)

![5-cyano-N-[[(2-fluorophenyl)methoxyamino]methylidene]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B7787613.png)
![5-cyano-3-methyl-N-[[(4-methylphenyl)methoxyamino]methylidene]-4-phenylthiophene-2-carboxamide](/img/structure/B7787617.png)


![methyl 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B7787629.png)

![(2Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B7787637.png)
![2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid](/img/structure/B7787639.png)
![5,5-dimethyl-2-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexane-1,3-dione](/img/structure/B7787641.png)
![(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B7787649.png)
![N,N-dimethyl-4-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B7787653.png)
![4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one](/img/structure/B7787655.png)
